N-epsilon, N-epsilon, N-epsilon-Trimethyllysine hydrochloride is a derivative of the amino acid lysine that features three methyl groups attached to the nitrogen atom of the epsilon amine group. This compound plays a significant role in various biological processes, particularly in protein methylation, which is crucial for regulating protein function and gene expression.
This compound is primarily synthesized from lysine through methylation processes. It can also be found in certain biological systems as a product of enzymatic reactions involving S-adenosylmethionine as a methyl donor. The compound is recognized for its involvement in the biosynthesis of carnitine, a vital molecule for fatty acid metabolism.
N-epsilon, N-epsilon, N-epsilon-Trimethyllysine hydrochloride belongs to the class of amino acid derivatives. It is categorized under methylated amino acids and is recognized for its role in metabolic pathways associated with energy production and regulation of gene expression.
The synthesis of N-epsilon, N-epsilon, N-epsilon-Trimethyllysine hydrochloride typically involves the following methods:
The methylation reaction can be conducted under controlled pH and temperature conditions to optimize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification following synthesis.
N-epsilon, N-epsilon, N-epsilon-Trimethyllysine undergoes several significant chemical reactions:
The oxidative reaction typically requires specific enzymes and occurs within mitochondrial compartments where carnitine biosynthesis takes place.
The mechanism of action for N-epsilon, N-epsilon, N-epsilon-Trimethyllysine primarily involves its conversion into carnitine through a series of enzymatic reactions. The compound acts as a substrate for mitochondrial enzymes that facilitate the transfer of fatty acids into mitochondria for beta-oxidation.
The enzymatic conversion is critical for maintaining energy homeostasis within cells and plays a vital role in lipid metabolism .
N-epsilon, N-epsilon, N-epsilon-Trimethyllysine hydrochloride appears as a white crystalline solid at room temperature. Its solubility profile indicates good solubility in water due to its ionic nature when in hydrochloride form.
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during chemical reactions .
N-epsilon, N-epsilon, N-epsilon-Trimethyllysine hydrochloride has several important applications:
Nε,Nε,Nε-Trimethyllysine hydrochloride (TML-HCl; CAS 55528-53-5) serves as the primary precursor for carnitine biosynthesis, a process conserved across mammals, fungi, and plants. The enzymatic cascade begins with trimethyllysine dioxygenase (TMLD), which hydroxylates TML to form 3-hydroxy-trimethyllysine (HTML) in an iron- and oxygen-dependent reaction [5] [10]. HTML is subsequently cleaved by HTML aldolase (HTMLA), yielding 4-trimethylaminobutyraldehyde (TMABA) and glycine. TMABA is then oxidized to γ-butyrobetaine (γ-BB) by TMABA dehydrogenase (TMABADH), and finally hydroxylated by γ-butyrobetaine dioxygenase (BBOX) to form carnitine [5] [10].
Key Regulatory Features:
Table 1: Enzymes in Carnitine Biosynthesis Pathway
Enzyme | Function | Cofactors | Tissue Localization |
---|---|---|---|
TML dioxygenase (TMLD) | Hydroxylates TML to HTML | Fe²⁺, O₂, Ascorbate | Liver, Kidney, Muscle |
HTML aldolase (HTMLA) | Cleaves HTML to TMABA + Glycine | None | Ubiquitous |
TMABA dehydrogenase | Oxidizes TMABA to γ-butyrobetaine | NAD⁺ | Liver, Kidney |
γ-BB dioxygenase (BBOX) | Hydroxylates γ-BB to carnitine | Fe²⁺, O₂ | Liver, Kidney (mammals); Roots (plants) |
TML is not synthesized de novo but liberated exclusively through proteolytic degradation of proteins containing trimethylated lysine residues. Histones (e.g., H3K4me3, H3K27me3) and ribosomal proteins are major reservoirs, with lysine methylation occurring post-translationally [3] [7]. Approximately 80% of bodily TML originates from intracellular protein turnover, primarily in skeletal muscle, where histone and myofibrillar protein degradation releases TML into circulation [3] [6].
Metabolic Dynamics:
Gut microbiota critically modulates TML metabolism by converting dietary or plasma-derived TML into bioactive metabolites. Enterococcus faecalis and Pseudomonas aeruginosa express lysine 2-monooxygenase (DavB) and 5-aminovaleramidase (DavA), which sequentially degrade TML to N,N,N-trimethyl-5-aminovaleric acid (TMAVA) [8]. This metabolite accumulates systemically and inhibits BBOX, disrupting carnitine synthesis and fatty acid oxidation.
Experimental Evidence:
Table 2: Microbial Pathways in TML Metabolism
Bacterial Species | Enzyme(s) | Product | Physiological Impact |
---|---|---|---|
Enterococcus faecalis | DavB + DavA | TMAVA | Inhibits BBOX; induces cardiac hypertrophy |
Pseudomonas aeruginosa | DavB + DavA | TMAVA | Reduces carnitine-dependent fatty acid oxidation |
Clostridium sporogenes | TML lyase (proposed) | γ-BB | Potential carnitine precursor |
Stable isotope tracers enable quantitative mapping of TML metabolic fluxes. Studies utilize [²H₉]-TML or [¹³C₃]-TML to track kinetics, compartmentalization, and microbial conversion in vivo.
Key Findings:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1